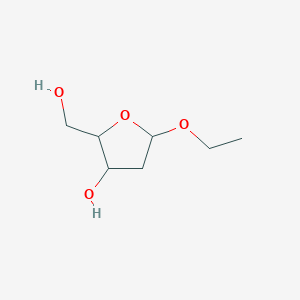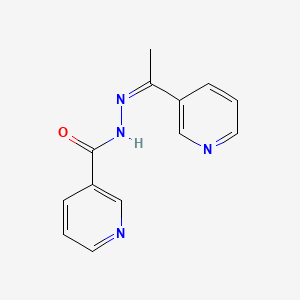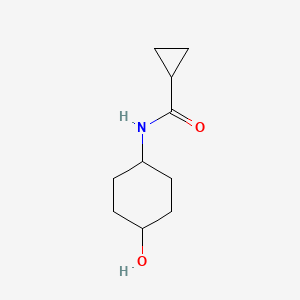![molecular formula C19H22N4O B1661584 2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide CAS No. 923145-69-1](/img/structure/B1661584.png)
2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions, followed by functionalization at specific positions to introduce the ethyl and butanamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of catalysts and solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: Used in various pharmaceutical applications, including as sedatives and anxiolytics
Uniqueness
2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
923145-69-1 |
|---|---|
Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 |
IUPAC Name |
2-ethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-8-6-15(7-9-16)17-12-23-11-10-13(3)20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24) |
InChI Key |
QRSWFQAZTHIEGC-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)C |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(1H-Indol-2-YL)phenyl]-3-(4-methylphenyl)urea](/img/structure/B1661509.png)


![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure/B1661516.png)
![2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid](/img/structure/B1661520.png)
![4-{[(4-Methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B1661521.png)

![ethyl N-[(E)-(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B1661523.png)

